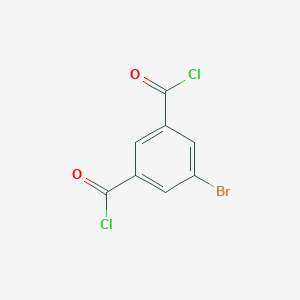

5-Bromoisophthaloyl dichloride

CAS No.: 57863-69-1

Cat. No.: VC4361870

Molecular Formula: C8H3BrCl2O2

Molecular Weight: 281.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57863-69-1 |

|---|---|

| Molecular Formula | C8H3BrCl2O2 |

| Molecular Weight | 281.91 |

| IUPAC Name | 5-bromobenzene-1,3-dicarbonyl chloride |

| Standard InChI | InChI=1S/C8H3BrCl2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H |

| Standard InChI Key | MMGMYZMTUVIVSU-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1C(=O)Cl)Br)C(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name for 5-bromoisophthaloyl dichloride is 5-bromobenzene-1,3-dicarbonyl chloride, with the molecular formula C₈H₃BrCl₂O₂ and a molar mass of 281.92 g/mol . The structure features a benzene ring substituted with a bromine atom at the para-position (C5) and two carbonyl chloride groups (-COCl) at the meta-positions (C1 and C3). This arrangement confers high reactivity, particularly in nucleophilic acyl substitution reactions .

Key Structural Features:

-

Bromine Substituent: Enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

-

Dichloride Groups: Serve as leaving groups, enabling condensation reactions with amines, alcohols, and other nucleophiles .

Physical Properties

Experimental and predicted physicochemical data include:

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis involves the reaction of 5-bromoisophthalic acid with thionyl chloride (SOCl₂) under reflux conditions . Catalysts such as N,N-dimethylaminopyridine (DMAP) or N-phenyl-N-methylbenzamide are employed to accelerate the conversion of carboxylic acid groups to acyl chlorides .

Representative Procedure (Patent CN104744232A) :

-

Reaction Setup: Combine 160 kg of 5-bromoisophthalic acid, 300 kg of solvent (e.g., ethylene dichloride), and 2 kg of DMAP.

-

Phosgene Introduction: Introduce gaseous phosgene (COCl₂) at 35 L/h, maintaining the temperature at 75–100°C for 4–5 hours.

-

Purification: Separate the product via phase separation, followed by vacuum distillation (10 kPa, 140°C) to achieve >99.95% purity .

Optimization Strategies

-

Solvent Selection: Toluene and chlorobenzene yield higher purity compared to ethylene dichloride .

-

Catalyst Efficiency: DMAP reduces reaction time by 30% compared to N-phenyl-N-methylbenzamide .

Applications in Research and Industry

Polymer Chemistry

The compound’s dichloride groups facilitate condensation polymerization, producing high-performance polymers:

-

Polyamides: React with diamines (e.g., hexamethylenediamine) to form thermally stable polymers for aerospace applications .

-

Polyesters: Synthesized via reaction with diols, yielding materials with enhanced mechanical strength .

Supramolecular Chemistry

In rotaxane synthesis, 5-bromoisophthaloyl dichloride acts as a "clipping" agent, enabling the formation of mechanically interlocked molecules .

Nuclear Fuel Processing

A 2021 study demonstrated its utility in synthesizing 5-bromo-N1,N3-diisopropylisophthalamide, a ligand for uranyl ion (UO₂²⁺) extraction in ionic liquids. The ligand exhibited high selectivity in biphasic systems, achieving >99% extraction efficiency .

Pharmaceutical Intermediates

The compound is a precursor to bioactive molecules, including kinase inhibitors and antiviral agents, via amidation or esterification .

| Hazard Statement | Precautionary Measures |

|---|---|

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/eye protection |

| H318: Causes serious eye damage | P310: Immediately seek medical attention |

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| SynQuest Labs | 98% | 1 g | 77 |

| Apolloscientific | 98% | 5 g | 189 |

| MolCore | ≥98% | 1 kg | Quote-based |

Analytical Characterization

-

NMR Spectroscopy: ¹H/¹³C NMR confirms structure via aromatic proton signals (δ 7.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) .

-

FTIR: Peaks at 1750 cm⁻¹ (C=O stretch) and 540 cm⁻¹ (C-Br bend) .

-

HPLC: Purity >99.95% verified via reverse-phase chromatography .

Recent Advances (2021–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume